molecular formula C19H16O4 B126315 Ethyl 3-methylflavone-8-carboxylate CAS No. 35888-94-9

Ethyl 3-methylflavone-8-carboxylate

Cat. No.: B126315
CAS No.: 35888-94-9
M. Wt: 308.3 g/mol
InChI Key: NFRGNMIIGIZYDL-UHFFFAOYSA-N
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Description

Ethyl 3-methylflavone-8-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H16O4 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolite Determination

Ethyl 3-methylflavone-8-carboxylate, identified as a metabolite of flavoxate, has been studied for its detectability in human plasma and urine. A HPLC method was established for determining its presence in human plasma, highlighting its utility in pharmacokinetic studies (H. Ying, 2000). Similarly, a spectrofluorimetric method was developed for determining this metabolite in human urine, further supporting its relevance in pharmacokinetic analysis (H. Zaazaa et al., 2015).

Synthesis Control and Industrial Application

A liquid chromatographic fingerprint method was proposed for controlling the synthesis of industrial-grade this compound, emphasizing its importance in manufacturing processes (Jun-qin Qiao et al., 2009).

Pharmacological Activities

Studies on this compound have explored its pharmacological properties, including its lack of significant affinity for various neural receptors and its notable phosphodiesterase (PDE) inhibiting activity. This suggests a potential therapeutic role, especially in influencing urinary bladder voiding contractions (P. Cazzulani et al., 1988).

Pharmacokinetics

Research has been conducted on the pharmacokinetics of this compound in rats, providing insights into its metabolism and excretion, which is crucial for understanding its systemic behavior (I. Setnikar et al., 1975).

Protein Binding Properties

The protein binding properties of this compound have been investigated, revealing insights into its interaction with various proteins, a critical factor in understanding its pharmacodynamics (M. Conti & I. Setnikar, 1975).

Assay Methods in Pharmacokinetics

Various assay methods for this compound have been developed, essential for pharmacokinetic studies, including spectrophotometry and TLC-spectrodensitometry (A. Cova & I. Setnikar, 1975).

Chemical Synthesis and Biological Activity

This compound is also involved in chemical synthesis processes. For example, its role in the synthesis of C-C-bridged bis-isoflavones highlights its utility in creating complex organic compounds (N. Al-Maharik et al., 2000). Moreover, its involvement in reactions leading to the formation of biologically active compounds further emphasizes its significance in pharmaceutical research (K. V. Shcherbakov et al., 2013).

Future Directions

The future directions for Ethyl 3-methylflavone-8-carboxylate research could involve further exploration of its synthesis processes and its potential applications as an intermediate in the synthesis of other pharmacologically active compounds .

Properties

IUPAC Name

ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGNMIIGIZYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189444
Record name Ethyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35888-94-9
Record name Ethyl 3-methylflavone-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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